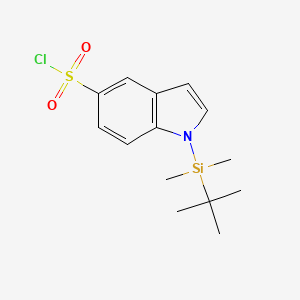![molecular formula C16H11F3N2O5S B2360980 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 507258-73-3](/img/structure/B2360980.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound known for its unique structural properties. It plays a significant role in various scientific research fields, including chemistry, biology, medicine, and industrial applications. This compound, characterized by its benzisothiazolone core and trifluoromethoxyphenyl group, stands out due to its versatile reactivity and bioactive potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. Key starting materials usually include 3-oxobenzo[d]isothiazol-2(3H)-one and 4-(trifluoromethoxy)aniline. The reaction often proceeds through acylation, sulfonation, and coupling processes under controlled conditions such as specific temperature, pH, and catalysts.
Industrial Production Methods: Industrial production methods mirror laboratory synthesis but are scaled up to enhance yield and efficiency. These methods may involve continuous flow reactions, optimized solvent systems, and advanced purification techniques like recrystallization or chromatography to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution on aromatic rings.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminium hydride or palladium on carbon.
Nucleophiles including alkyl halides, hydroxide ions, and amines under reflux or microwave-assisted conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: The compound’s reactivity makes it a useful building block for synthesizing complex organic molecules and polymers. Its structural motifs are integral in designing new materials with desirable physical and chemical properties.
Biology: Due to its bioactive potential, the compound is studied for interactions with biological macromolecules. It serves as a probe in enzyme inhibition studies and receptor binding assays.
Medicine: Preliminary studies suggest therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows it to modulate biological pathways, making it a candidate for drug development.
Industry: In industrial contexts, the compound is used in the synthesis of advanced materials such as pharmaceuticals, agrochemicals, and specialty chemicals, owing to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting or activating these targets, thereby influencing biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparación Con Compuestos Similares
Compared to other benzisothiazolone derivatives and trifluoromethoxyphenyl compounds, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its combined structural features, leading to enhanced reactivity and bioactivity. Similar compounds include:
3-oxobenzo[d]isothiazol-2(3H)-one derivatives.
N-(trifluoromethoxyphenyl)acetamide analogues.
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O5S/c17-16(18,19)26-11-7-5-10(6-8-11)20-14(22)9-21-15(23)12-3-1-2-4-13(12)27(21,24)25/h1-8H,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIKVUJPJDRUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)
![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)



![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2360909.png)




![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)
